2-Isopropyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-1,3-dioxane is an organic compound with the molecular formula C7H14O2 It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropyl-1,3-dioxane can be synthesized through the acetalization of isopropyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxane ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-Isopropyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug delivery mechanisms is ongoing.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-Isopropyl-1,3-dioxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: The parent compound, which lacks the isopropyl group.
2-Methyl-1,3-dioxane: A similar compound with a methyl group instead of an isopropyl group.
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
Uniqueness
2-Isopropyl-1,3-dioxane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
5702-49-8 |
---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C7H14O2/c1-6(2)7-8-4-3-5-9-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
JUTVXESYHPHLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1OCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.